molecular formula C18H17ClN2O2S B2525990 N-(5-chloro-2-methoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide CAS No. 851411-87-5

N-(5-chloro-2-methoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide

Cat. No.: B2525990
CAS No.: 851411-87-5
M. Wt: 360.86
InChI Key: HRTCDQBCQDDGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C18H17ClN2O2S and its molecular weight is 360.86. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Research has shown that analogs related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a compound structurally similar to N-(5-chloro-2-methoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide, demonstrate potent inhibition of kidney-type glutaminase (GLS). These compounds, including truncated analogs of BPTES, retain inhibitory potency while presenting improved aqueous solubility, suggesting their utility in cancer therapy through the attenuation of tumor cell growth in vitro and in mouse xenograft models (Shukla et al., 2012).

Environmental Impact and Herbicide Metabolism

Investigations into the metabolism of chloroacetamide herbicides, which share a functional group with this compound, have shed light on their environmental fate and potential risks. Studies involving human and rat liver microsomes reveal species-specific differences in the metabolic pathways of these compounds, with implications for their environmental persistence and toxicity (Coleman et al., 2000).

Synthetic Methodologies for Chemical Compounds

The development of synthetic routes to produce N-methoxy-N-methylamides, including methods that might be applicable to synthesizing compounds like this compound, represents a significant area of chemical research. These methodologies enable the preparation of compounds with potential applications in various domains, including pharmaceuticals and agrochemicals (Beney, Boumendjel, & Mariotte, 1998).

Anticancer Properties of Hybrid Molecules

The pharmacophore hybridization approach has been employed to design drug-like small molecules with anticancer properties, such as those combining features of pyrazoline, thiadiazole, and dichloroacetic acid moieties. These strategies highlight the potential therapeutic applications of complex molecules related to this compound, showcasing their efficacy in preclinical cancer models (Yushyn, Holota, & Lesyk, 2022).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-21-10-17(13-5-3-4-6-15(13)21)24-11-18(22)20-14-9-12(19)7-8-16(14)23-2/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTCDQBCQDDGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.